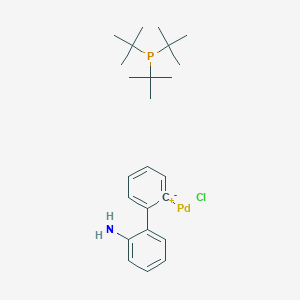

Chloro(tri-t-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), min. 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

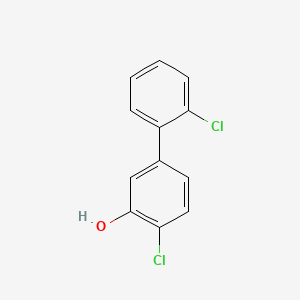

Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a second-generation precatalyst containing a biphenyl-based ligand . It is also known as P(t-Bu)3 Pd G2 . It appears as a light yellow to amber to dark green powder or crystal .

Molecular Structure Analysis

The molecular formula of this compound is C24H37ClNPPd . It consists of a palladium atom (Pd), a chlorine atom (Cl), a tri-tert-butylphosphine group (P(t-Bu)3), and a 2-amino-1,1’-biphenyl-2-yl group .Chemical Reactions Analysis

This compound participates in various palladium-catalyzed cross-coupling reactions, including C-C, C-N, and C-O bond formation reactions, and Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is sensitive to moisture and should be stored under inert gas . The molecular weight of the compound is 512.41 . The melting point is approximately 180-185°C . It is soluble in some organic solvents such as dichloromethane, chloroform, and ether .Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

P(t-Bu)3 Pd G2 is a catalyst that facilitates the Buchwald-Hartwig amination , which is a cross-coupling reaction between aryl halides and amines. This reaction is pivotal in the synthesis of complex amines, which are found in pharmaceuticals, agrochemicals, and organic materials .

Heck Reaction

The compound is used in the Heck reaction , where it catalyzes the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is widely used in the synthesis of fine chemicals and in the preparation of various natural products and pharmaceuticals .

Hiyama Coupling

In the Hiyama coupling , P(t-Bu)3 Pd G2 acts as a catalyst for the cross-coupling of organosilanes with aryl or vinyl halides. This method is particularly useful for creating carbon-carbon bonds in the presence of sensitive functional groups .

Negishi Coupling

This catalyst is also employed in Negishi coupling , which involves the cross-coupling of organozinc compounds with aryl or vinyl halides. Negishi coupling is highly valued for its ability to form C-C bonds with great functional group tolerance and has been used in the synthesis of complex natural products .

Sonogashira Coupling

P(t-Bu)3 Pd G2 is instrumental in Sonogashira coupling , a reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is essential in the construction of poly-ynes and enynes, which are components of electronic materials and pharmaceuticals .

Suzuki-Miyaura Coupling

Lastly, the compound serves as a catalyst in the Suzuki-Miyaura coupling , which is a biaryl synthesis reaction between aryl halides and boronic acids. This reaction is highly significant in the field of organic synthesis due to its wide applicability in creating biaryls, which are core structures in many organic compounds, including pharmaceuticals .

Mechanism of Action

Target of Action

Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II), also known as P(t-Bu)3 Pd G2, is a second-generation precatalyst . Its primary targets are various organic compounds that participate in palladium-catalyzed cross-coupling reactions .

Mode of Action

P(t-Bu)3 Pd G2 interacts with its targets by acting as a catalyst in cross-coupling reactions . It facilitates the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . The compound contains a biphenyl-based ligand, which plays a crucial role in these reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are essential for the formation of various organic compounds.

Result of Action

The result of P(t-Bu)3 Pd G2’s action is the successful formation of new organic compounds through cross-coupling reactions . These reactions result in the formation of new C-C, C-N, and C-O bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action of P(t-Bu)3 Pd G2 is influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . The temperature and solvent used in the reaction can also significantly impact the compound’s efficacy and stability .

Safety and Hazards

This compound is toxic and may pose health risks upon contact or inhalation . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name |

chloropalladium(1+);2-phenylaniline;tritert-butylphosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N.C12H27P.ClH.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-6,8-9H,13H2;1-9H3;1H;/q-1;;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNFQIYYEXFFGV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37ClNPPd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-[(2-Methylprop-2-enoyl)oxy]ethyl)phosphonic acid](/img/structure/B6320721.png)

![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)

![Ethyl (1R*,2R*,3R*,5S*)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320742.png)

![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)

![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)